molecular formula C23H24ClN3O3 B2985935 N-(3-chloro-4-methylphenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 893983-75-0

N-(3-chloro-4-methylphenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2985935
CAS No.: 893983-75-0
M. Wt: 425.91
InChI Key: XUPDGNSTZLFTPH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C23H24ClN3O3 and its molecular weight is 425.91. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3/c1-4-26(5-2)21(28)14-27-13-18(17-8-6-7-9-20(17)27)22(29)23(30)25-16-11-10-15(3)19(24)12-16/h6-13H,4-5,14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPDGNSTZLFTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological activity, including antimicrobial and anticancer properties, as well as its pharmacological interactions.

Chemical Structure and Properties

The compound has a molecular formula of C23H31ClN4O2S and a molecular weight of approximately 446.59 g/mol. Its structure features a chloro-substituted aromatic ring, a tetrahydropyrimidine moiety, and a thioamide functional group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit notable biological activities, particularly in the following areas:

  • Antimicrobial Activity : Derivatives of pyrimidinones have shown efficacy against various bacterial strains and fungi, suggesting that this compound may possess similar therapeutic potential.
  • Anticancer Properties : Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in metabolic pathways or cellular signaling processes, which are critical in cancer progression.

The compound's mechanism of action is not fully elucidated; however, it is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have been noted for their roles as enzyme inhibitors, particularly affecting pathways related to cell growth and proliferation. The thioamide group may undergo hydrolysis to yield carboxylic acids, which could play a role in its biological activity.
  • Receptor Interaction : Interaction studies using molecular docking suggest that the compound may bind to specific targets within cells, influencing various signaling pathways.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity. The following table summarizes key characteristics:

Compound NameMolecular FormulaMolecular WeightUnique Features
N-(3-fluoro-4-methylphenyl)-2-thioacetamideC23H31FN4O2S446.59 g/molFluorine substitution enhances lipophilicity
N-(3-chloro-2-methylphenyl)-2-thioacetamideC20H25ClN4O2S420.96 g/molDifferent chloro position affects biological activity
5-Methylpyrimidinone derivativeC19H20ClN3O2S421.96 g/molExhibits distinct pharmacological profiles

These compounds highlight the diversity within this class of chemicals while underscoring the unique aspects of N-(3-chloro-4-methylphenyl)-2-thioacetamide that may contribute to its specific biological activities and potential therapeutic applications.

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